N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H19NOS and its molecular weight is 285.41. The purity is usually 95%.
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Biological Activity
N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H19NOS, with a molecular weight of 285.41 g/mol. The compound features a cyclopentane ring, a thiophene moiety, and an amide functional group, which are critical for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The structural analogs have shown activity against various cancer cell lines, indicating potential as a chemotherapeutic agent.
- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal pathogens, making them candidates for antifungal drug development.
- Kinase Inhibition : The compound's structure suggests potential as an inhibitor of specific kinases involved in cancer and inflammatory pathways.
The mechanisms by which this compound exerts its effects are not fully elucidated but are believed to involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit kinases such as BMX and BTK, which play roles in cancer progression and immune response .
- Modulation of Cell Signaling Pathways : The compound may interfere with pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
Anticancer Studies
A study evaluated the anticancer activity of thiazole derivatives, which share structural similarities with this compound. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.4 to 10 µM depending on the specific derivative tested .
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
41F5 | Histoplasma capsulatum | 0.4 - 0.8 | 63 - 135 |
9d | Cancer A | 0.6 | >20 |
9e | Cancer B | 5.7 | >10 |
Antifungal Activity
In studies focused on antifungal properties, derivatives similar to this compound exhibited selective toxicity against Cryptococcus neoformans and other fungi, suggesting that modifications in the thiophene ring can enhance antifungal potency .
Case Studies
One notable case involved the synthesis and evaluation of a series of thiophene-based compounds where this compound was included as a lead compound. The study highlighted its ability to inhibit specific kinases at low concentrations while maintaining low cytotoxicity towards normal cells .
Properties
IUPAC Name |
N-methyl-N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-18(14-8-3-2-4-9-14)16(19)17(11-5-6-12-17)15-10-7-13-20-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDOYMZHMIIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.